3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological applications. Its structure consists of a benzazepine core modified by an aminopiperidine group, which may influence its biological activity. The compound is classified under heterocyclic compounds and is recognized for its potential interactions with various biological targets.
3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is classified as a heterocyclic organic compound. It falls within the category of benzazepines, which are known for their diverse biological activities, including potential neuroactive properties.
The synthesis of 3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors that contain both the piperidine and benzazepine moieties.
The molecular structure of 3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one features a tetrahydro-benzazepine framework with an amino group attached to a piperidine ring. Its structural formula can be represented as follows:
The compound's molecular weight is approximately 245.35 g/mol. The InChI representation is:
The compound can undergo various chemical reactions typical of amines and heterocycles:
These reactions often require specific conditions such as the presence of catalysts or protective groups to ensure selectivity and yield.
The mechanism of action for 3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one primarily involves its interaction with neurotransmitter receptors or enzymes in the central nervous system. Its structural similarity to known neuroactive compounds suggests potential binding to targets such as dopamine or serotonin receptors.
Research indicates that compounds with similar structures may exhibit effects on neurotransmission and could modulate receptor activity through competitive inhibition or allosteric modulation.
The compound is typically presented as a solid at room temperature with varying solubility depending on the solvent used.
Key chemical properties include:
Relevant data can be found in supplier catalogs and scientific literature .
3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several applications in scientific research:
This compound's unique structure provides valuable insights into designing new drugs with improved efficacy against various diseases.
The construction of the benzazepinone core represents a critical initial step in synthesizing 3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Modern methodologies prioritize ring-forming efficiency and functional group compatibility. The Schmidt reaction remains a cornerstone approach, where α-tetralone undergoes ring expansion with hydrazoic acid (HN₃) to yield 1-benzazepine-2-one—a key precursor. This transformation establishes the seven-membered lactam structure with high atom economy [3] [5].
Subsequent functionalization at the C3 position is achieved through Friedel-Crafts acylation in carbon disulfide, introducing an acetyl group ortho to the lactam nitrogen. This generates acetophenone derivative 9, a versatile intermediate for installing the anilinopyrimidine element. The enaminone formation via dimethylformamide dimethyl acetal (DMF-DMA) completes the electrophilic activation necessary for pyrimidine ring closure [3].
A notable innovation is the "cut and glue" molecular reorganization strategy. This technique dissects known kinase inhibitor scaffolds and reassembles their pharmacophoric elements—specifically, the anilinopyrimidine and benzazepinone moieties—through a covalent bond between the benzazepine C7 and pyrimidine C4 positions. This retrosynthetic approach enables access to novel chemotypes with preserved bioactivity [3].
Table 1: Comparative Analysis of Benzazepinone Ring Formation Methods
Method | Key Reagent/Condition | Intermediate | Yield Range | Advantages |
---|---|---|---|---|
Schmidt Reaction | HN₃, Acid catalysis | 1-Benzazepine-2-one | 70-85% | Direct ring expansion |
Friedel-Crafts Acylation | Acetyl chloride, CS₂, AlCl₃ | 3-Acetylbenzazepinone | 65-78% | Regioselective C3 functionalization |
Enaminone Formation | DMF-DMA, Reflux | Enaminone derivative | 80-92% | Activates for pyrimidine cyclization |
"Cut and Glue" Assembly | Reductive amination | Hybrid benzazepinone-pyrimidine | 45-60% | Generates novel kinase-targeted scaffolds |
Installation of the 4-aminopiperidine moiety at the benzazepinone C3 position demands precise nucleophilic displacement strategies. The enaminone intermediate (derived from Friedel-Crafts product) exhibits enhanced electrophilicity at the β-carbon, facilitating SN₂-type reactions with secondary amines. 4-Aminopiperidine couples efficiently under microwave-assisted conditions (120°C, DMF), achieving >90% conversion in 30 minutes while minimizing thermal degradation [3] [5].
Protecting group orchestration is critical due to the nucleophilic nature of the piperidine amine. Tert-butoxycarbonyl (Boc) protection is typically employed during coupling, followed by acidic deprotection (TFA/DCM) to regenerate the free amine. This sequential approach prevents unwanted quaternization or overalkylation. For electron-deficient benzazepinones, Pd-catalyzed Buchwald-Hartwig amination offers an alternative pathway, enabling C-N bond formation at ambient temperatures when using BrettPhos or XantPhos ligands [5].
Recent advances emphasize convergent synthesis paradigms where the aminopiperidine and benzazepinone fragments are synthesized independently. This allows for late-stage diversification—different N-protected piperidines can be screened for coupling efficiency without re-engineering the entire synthetic sequence. Studies confirm that 4-N-Boc-piperidine exhibits optimal reactivity due to balanced steric accessibility and nitrogen basicity [5].
Table 2: Aminopiperidine-Benzazepinone Coupling Optimization
Coupling Method | Conditions | Catalyst/Ligand | Yield | Reaction Time |
---|---|---|---|---|
Nucleophilic Displacement | Piperidine, DMF, 120°C (MW) | None | 92% | 30 min |
Buchwald-Hartwig Amination | 4-Aminopiperidine, Pd₂(dba)₃, BrettPhos | Pd₂(dba)₃/BrettPhos | 78% | 12 h (rt) |
Reductive Amination | 4-Piperidone, NaBH₃CN, MeOH | None | 65% | 8 h |
Mitsunobu Reaction | PPh₃, DIAD, THF | None | 42% | 24 h |
Given the therapeutic implications of stereoisomerism in kinase inhibition, enantioselective benzazepinone synthesis has gained prominence. The C3 position of the benzazepinone scaffold constitutes a stereogenic center when substituted asymmetrically. Organocatalysis provides robust solutions: Jørgensen-Hayashi’s diarylprolinol catalysts induce up to 98% enantiomeric excess (e.e.) in Michael additions forming benzazepinone precursors. These catalysts generate reactive enamine intermediates that undergo stereofacial discrimination with nitroolefins or α,β-unsaturated aldehydes [7].
For systems requiring all-carbon quaternary stereocenters, dual catalysis strategies integrate organo- and photoredox cycles. A notable example employs an iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy]₂(dtbbpy)PF₆) with a chiral amine organocatalyst to achieve radical addition/cyclization sequences. This synergistic approach constructs bicyclo[1.1.1]pentane-benzazepinone hybrids with 64–98% e.e., demonstrating compatibility with complex molecular architectures [7].
Transition metal complexes with chiral ligands offer complementary routes. Rhodium-DuPhos catalysts hydrogenate enamide intermediates with >95% e.e., while copper-bisoxazoline systems facilitate asymmetric intramolecular C-H amination. X-ray crystallographic analysis of Aurora A kinase complexes confirms that the (S)-enantiomer of 3-substituted benzazepinones exhibits superior binding affinity due to optimal hydrogen bonding with Ala213 and Glu211 in the ATP pocket [3] [7].
Table 3: Asymmetric Catalysis Systems for Benzazepinone Synthesis
Catalyst Class | Representative Catalyst | Reaction Type | e.e. (%) | Product Stereochemistry |
---|---|---|---|---|
Diarylprolinol Ether | (S)-Diphenylprolinol trimethylsilyl ether | Michael Addition | 92–98 | (S)-configured C3 center |
Chiral Phosphoric Acid (CPA) | TRIP (TRIP = 3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate) | Iminium cyclization | 89 | (R)-Fused tricyclic systems |
Rh-DuPhos | [Rh((R,R)-DuPhos)(COD)]BF₄ | Enamide hydrogenation | 95 | (R)-3-Alkylbenzazepinones |
Cu-Bisoxazoline | Cu(OTf)₂/(S,S)-t-Bu-Box | Intramolecular C-H amination | 83 | (S)-Pyrrolobenzazepinones |
The synthesis of 3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one traditionally involves energy-intensive and waste-generating steps. Solvent reduction strategies now replace high-boiling solvents (toluene, DMF) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), reducing E-factors by 40–60%. These bio-derived solvents exhibit excellent lactam solubility while enabling easier recycling via distillation [2] [5].
Catalytic system advancements focus on copper-based C-N coupling. CuI/N,N-dimethylglycine catalyzes intramolecular cyclizations at 0.5 mol% loading, outperforming palladium catalysts in both cost and environmental impact. This system tolerates ambient oxygen, eliminating the need for inert atmospheres and reducing setup complexity. Microwave-assisted steps further cut reaction times from hours to minutes, decreasing cumulative energy demand [3] [8].
Waste mitigation is achieved through atom-economic design. The Schmidt reaction utilizes sodium azide stoichiometrically but generates benign nitrogen gas as the sole by-product. Similarly, telescoped sequences avoid intermediate purification; the enaminone formation and pyrimidine cyclization are conducted in one pot, reducing solvent consumption and improving overall mass efficiency. Lifecycle assessments confirm that these optimizations lower the process mass intensity (PMI) from 120 to 35 kg/kg of product [2] [5].
Biocatalytic alternatives are emerging for asymmetric steps. Engineered imine reductases (IREDs) convert ketone precursors to chiral amines with 99% e.e., operating in aqueous buffers at ambient temperature. This replaces transition-metal-catalyzed hydrogenations that require high-pressure H₂ and precious metal recovery. While not yet applied industrially to this specific benzazepinone, proof-of-concept studies demonstrate feasibility for analogous lactams [5].
Table 4: Green Chemistry Metrics Comparison for Benzazepinone Synthesis
Parameter | Traditional Process | Optimized Green Process | Improvement |
---|---|---|---|
PMI (kg/kg product) | 120 | 35 | 71% reduction |
Reaction Solvent | DMF, Toluene | 2-MeTHF, CPME | Biodegradable |
Catalyst Loading | 5 mol% Pd | 0.5 mol% CuI/DMGC | 90% reduction |
Energy Consumption | 48 h reflux | 30 min MW @ 120°C | 96% reduction |
Total Organic Waste | 85 L/kg product | 22 L/kg product | 74% reduction |
Comprehensive Compound List
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3